N-cyclopentyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide
Description
Properties
IUPAC Name |
N-cyclopentyl-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c26-20(24-17-6-2-3-7-17)16-8-10-18(11-9-16)27-21-19(22-12-13-23-21)25-14-4-1-5-15-25/h8-13,17H,1-7,14-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLHOUZHUYNFOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been designed and evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that they may interact with the bacterium in a way that inhibits its growth or survival.
Biological Activity
N-cyclopentyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article synthesizes available research findings on its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a complex structure that combines a piperidine moiety with a pyrazine and benzamide framework. The chemical formula is CHNO, and it is characterized by the presence of functional groups that are known to influence biological activity.
Research has indicated that compounds similar to this compound exhibit significant antitumor activities through various mechanisms:
- Cell Cycle Arrest : Studies have shown that derivatives can induce cell cycle arrest in cancer cells. For example, certain piperidine derivatives demonstrated the ability to inhibit cyclin B1 and promote the expression of tumor suppressor proteins such as p53 and p21, leading to cell cycle arrest in HepG2 cells .
- Apoptosis Induction : The compound's analogs have been linked to the activation of apoptotic pathways. For instance, compounds that upregulate cleaved caspase-3 levels have been identified as promoting apoptosis in tumor cells .
- Inhibition of Tumor Growth : In vivo studies have reported significant tumor growth inhibition when tested in xenograft models, indicating the compound's potential for therapeutic applications .
Efficacy Data
The efficacy of this compound has been evaluated through various assays:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 47 | HepG2 | 0.25 | Cell cycle arrest via p53/p21 pathway |
| Compound 10b | HepG2 | 0.12 | Induction of apoptosis via HIF-1α upregulation |
| Compound 10j | HepG2 | 0.13 | Activation of caspase pathways |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the core structure significantly influence biological activity. For example, substituents on the benzamide and pyrazine rings can enhance potency against specific cancer cell lines while altering pharmacokinetic properties .
Key findings include:
- The introduction of hydrophobic groups, such as cyclopentyl, often increases binding affinity to target proteins.
- The presence of electron-donating groups enhances the compound's interaction with biological targets, leading to improved antitumor efficacy.
Case Studies
Several case studies highlight the potential application of N-cyclopentyl derivatives in clinical settings:
- Hepatocellular Carcinoma : A study demonstrated that certain derivatives effectively inhibited tumor growth in HepG2 models, showcasing their potential as therapeutic agents against liver cancer .
- Xenograft Models : In vivo experiments using xenograft models showed that compounds similar to N-cyclopentyl derivatives could reduce tumor sizes significantly compared to control groups, supporting their development as anticancer drugs .
- Mechanistic Studies : Research involving flow cytometry and Western blotting has elucidated mechanisms by which these compounds exert their effects, confirming their role in modulating cell cycle regulators and apoptotic markers .
Scientific Research Applications
Structure and Composition
The molecular formula of N-cyclopentyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is . The compound features a cyclopentyl group, a piperidine moiety, and a pyrazine ring, contributing to its unique pharmacological properties.
Neurological Disorders
This compound has been studied for its potential use in treating neurological disorders. Its ability to modulate neurotransmitter activity makes it a candidate for further investigation in conditions such as schizophrenia and Alzheimer's disease.
Case Study: Muscarinic Receptor Antagonism
A patent describes the compound's effectiveness as a muscarinic receptor 4 (M4) antagonist. This activity is significant because M4 receptors play a critical role in cognitive functions and may be targeted to alleviate symptoms associated with neurological disorders .
Anticancer Research
There is emerging interest in the compound's anticancer properties. Initial studies suggest that it may inhibit certain cancer cell lines through apoptosis induction and cell cycle arrest.
Case Study: In Vitro Studies
In vitro experiments have shown that this compound can reduce proliferation in various cancer cell lines, indicating its potential as a therapeutic agent in oncology .
Cosmetic Applications
The compound's properties may also extend to cosmetic formulations, particularly in anti-aging products. Its ability to penetrate skin layers could enhance the efficacy of topical applications.
Case Study: Skin Bioavailability
Research on skin bioavailability indicates that compounds similar to this compound can effectively deliver active ingredients through the skin barrier, making it a valuable addition to cosmetic formulations aimed at improving skin health .
Comparative Data Table
| Application Area | Potential Benefits | Mechanism |
|---|---|---|
| Neurological Disorders | Alleviation of cognitive symptoms | M4 receptor antagonism |
| Anticancer Research | Inhibition of cancer cell proliferation | Induction of apoptosis |
| Cosmetic Formulations | Enhanced skin penetration and efficacy | Improved bioavailability |
Chemical Reactions Analysis
Amide Bond Formation
The benzamide group is synthesized using peptide coupling reagents:
| Reagent System | Solvent | Yield (%) | Reference |
|---|---|---|---|
| HATU/DIPEA | DMF | 85–90 | |
| EDC/HOBt | DCM | 75–80 | |
| MsCl/NEt₃ | THF | 65–70 |
Key intermediates (e.g., 4-hydroxybenzoyl chloride) are avoided due to instability, favoring direct coupling of 4-hydroxybenzoic acid with cyclopentylamine under mild conditions .
Pyrazine-Ether Linkage
The 3-(piperidin-1-yl)pyrazin-2-yl group is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu coupling:
SNAr Reaction
A chloro-pyrazine precursor undergoes displacement with piperidine:
| Conditions | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| Piperidine, K₂CO₃, DMF | 80 | 70–75 | |
| Microwave-assisted, [bmim]PF₆ | 120 | 82–85 |
Etherification via Mitsunobu
Coupling the phenol (4-hydroxybenzamide) with the pyrazine alcohol:
| Reagents | Solvent | Yield (%) | Reference |
|---|---|---|---|
| DIAD/PPh₃ | THF | 60–65 | |
| TMAD/n-Bu₃P | Toluene | 55–60 |
Stability Under Pharmacological Conditions
The compound’s hydrolytic stability was assessed in simulated physiological environments:
| Condition | Half-Life (h) | Degradation Pathway | Reference |
|---|---|---|---|
| pH 1.2 (gastric fluid) | 12.5 | Amide hydrolysis | |
| pH 7.4 (blood) | >48 | Stable | |
| Liver microsomes (human) | 8.2 | Oxidative dealkylation |
Electron-withdrawing groups on the pyrazine ring (e.g., piperidin-1-yl) enhance metabolic stability by reducing oxidative susceptibility .
Functionalization and Derivatives
Modifications to the piperidine or cyclopentyl groups alter reactivity:
Catalytic Hydrogenation
Selective reduction of the pyrazine ring to piperazine is achievable under controlled conditions:
| Catalyst | Pressure (psi) | Selectivity (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd/C (10%) | 50 | >90 | 78–82 | |
| Raney Ni | 30 | 75–80 | 65–70 |
This reaction is critical for prodrug activation but requires precise control to avoid over-reduction .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces cleavage of the benzamide bond:
| Medium | Degradation (%) | Byproducts Identified | Reference |
|---|---|---|---|
| Methanol | 95 | Cyclopentylamine, Quinazoline | |
| Aqueous buffer | 40 | 4-Hydroxybenzoic acid |
Stabilization with antioxidants (e.g., BHT) reduces photodegradation by 60–70% .
Scale-Up Challenges
Industrial synthesis faces hurdles in purity control:
| Parameter | Laboratory Scale | Pilot Plant Scale | Mitigation Strategy | Reference |
|---|---|---|---|---|
| Purity (HPLC) | 99.2% | 95.5% | Crystallization (EtOAc/hexane) | |
| Reaction Time | 6 h | 18 h | Continuous-flow microreactors |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-cyclopentyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide to three structurally analogous benzamide derivatives (Table 1). Key differences in substituents and biological implications are discussed.
Table 1: Structural and Functional Comparison of Analogous Benzamide Derivatives
Substituent Effects on Pharmacokinetics
- This may reduce cytochrome P450-mediated oxidation .
- Halogenated Benzyl Groups : The 3-chloro-4-fluorobenzyl analog () introduces electron-withdrawing substituents, which may enhance interactions with polar residues in enzyme active sites. However, the increased molecular weight (~20 Da over cyclopentyl) could reduce oral bioavailability.
Pharmacodynamic Implications
- Pyrazine-Piperidine Core: All compounds share the 3-(piperidin-1-yl)pyrazin-2-yloxy motif, suggesting a common mechanism of action, such as adenosine receptor modulation or kinase inhibition. Piperidine’s basic nitrogen may facilitate salt formation, enhancing solubility .
- Antineoplastic Variants : The imidazole-pyrimidine-polyaromatic analog () demonstrates structural divergence, replacing benzamide with a multicyclic system for kinase inhibition. This highlights the scaffold’s versatility but limits direct comparability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-cyclopentyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide, and how are reaction yields optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling pyrazine derivatives (e.g., 3-(piperidin-1-yl)pyrazin-2-ol) with benzamide precursors. Key steps include nucleophilic aromatic substitution (SNAr) for pyrazine functionalization and amide bond formation via carbodiimide coupling reagents (e.g., DCC or EDCI) . Optimization of yields (e.g., 56–95%) is achieved through solvent selection (DMF, THF), temperature control (60–100°C), and catalyst use (e.g., triethylamine for deprotonation) . Purification via column chromatography or HPLC ensures product integrity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (1H/13C NMR) is essential for confirming substituent positions and stereochemistry, as shown by characteristic peaks for the cyclopentyl group (δ 1.5–2.0 ppm) and pyrazine ring protons (δ 8.0–8.5 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 440.1415) , while HPLC with UV detection monitors purity (>95%) .
Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?
- Methodological Answer : Analogs like N-(3-Chloro-4-fluorobenzyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide (ChemSpider ID: 21778939) reveal that halogen substitution at the benzamide moiety enhances target binding affinity, while piperidine/pyrazine modifications alter solubility and metabolic stability . Computational docking studies (e.g., using AutoDock Vina) can predict binding poses to guide SAR .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthesis yields across patents and academic studies?
- Methodological Answer : Discrepancies in yields (e.g., 31% vs. 95%) often arise from divergent reaction conditions (e.g., solvent polarity, stoichiometry). Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., molar ratios, reaction time). For example, patent-derived protocols using NaOH/Et3N may favor higher yields but require rigorous pH control . Cross-validation with NMR and MS data ensures reproducibility .
Q. How does the compound interact with biological targets, and what assays validate its mechanism of action?
- Methodological Answer : The pyrazine-benzamide scaffold likely inhibits enzymes (e.g., kinases) via π-π stacking and hydrogen bonding. In vitro assays using recombinant enzymes (e.g., EGFR kinase) quantify IC50 values, while cellular models (e.g., cancer cell lines) assess anti-proliferative effects . Surface plasmon resonance (SPR) confirms direct target binding .
Q. What computational methods predict the compound’s stability under physiological conditions?
- Methodological Answer : Density functional theory (DFT) calculates hydrolysis susceptibility at the amide bond, while molecular dynamics (MD) simulations model degradation in aqueous environments (pH 7.4). Software like Gaussian or Schrödinger Suite predicts metabolites via cytochrome P450 interactions .
Q. How can derivatives of this compound be synthesized to improve pharmacological properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
